![molecular formula C5H9N3O2S B1356517 1,3-Dimethyl-1H-pyrazole-4-sulfonamide CAS No. 88398-53-2](/img/structure/B1356517.png)
1,3-Dimethyl-1H-pyrazole-4-sulfonamide
Overview
Description
1,3-Dimethyl-1H-pyrazole-4-sulfonamide, also known by its chemical formula C5H9N3O2S , is an organic compound. Its CAS number is 88398-53-2 . The compound consists of a pyrazole ring with two methyl groups (1,3-dimethyl) and a sulfonamide functional group attached to it .
Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide comprises a pyrazole core with two methyl groups (1,3-dimethyl) and a sulfonamide (-SO2NH2) substituent. The arrangement of atoms and bonds can be visualized using molecular modeling software or spectroscopic techniques .
Chemical Reactions Analysis
1,3-Dimethyl-1H-pyrazole-4-sulfonamide may participate in various chemical reactions, including substitution, addition, or condensation reactions. Investigating its reactivity with different reagents and conditions is essential for understanding its versatility .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antiproliferative Agent
1,3-Dimethyl-1H-pyrazole-4-sulfonamide: has been studied for its antiproliferative activities against various cancer cell lines. For instance, its efficacy was tested against human cervix carcinoma (HeLa) and rat brain tumor cells (C6), showing potential as a therapeutic agent .
Chemical Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of pyrazole derivatives. These derivatives have a wide range of applications, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antiproliferative activity against certain cell lines , suggesting potential targets within these cells.
Mode of Action
It’s known that sulfonamides typically act as competitive inhibitors of enzymes, which could suggest a similar mechanism for this compound .
Pharmacokinetics
It’s known that the compound is soluble in dmso and methanol, which could influence its bioavailability .
Result of Action
Related compounds have been shown to exhibit antiproliferative activity, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1,3-Dimethyl-1H-pyrazole-4-sulfonamide, it should be stored in a cool, dry place, away from sources of ignition and oxidizing agents for optimal stability . Its solubility in water and organic solvents like DMSO and methanol could also influence its action and efficacy .
Safety and Hazards
Future Directions
Research on 1,3-Dimethyl-1H-pyrazole-4-sulfonamide should explore its potential applications, such as medicinal properties, catalysis, or material science. Investigate its interactions with biological targets and evaluate its efficacy in relevant assays. Additionally, consider modifications to enhance its properties or develop derivatives with improved characteristics .
properties
IUPAC Name |
1,3-dimethylpyrazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3,(H2,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQRVLUHFKWHRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283822 | |
Record name | 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701283822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1H-pyrazole-4-sulfonamide | |
CAS RN |
88398-53-2 | |
Record name | 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88398-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701283822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl-1H-pyrazole-4-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.261.960 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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